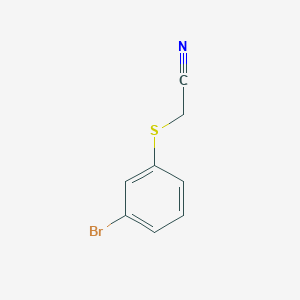

2-(3-Bromophenyl)sulfanylacetonitrile

Description

Its molecular formula is C8H6BrNS, with a molecular weight of 228.11 g/mol. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects, while the sulfanyl group enhances nucleophilicity and influences solubility compared to oxygen or nitrogen analogs. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving 3-bromothiophenol and haloacetonitrile derivatives under controlled conditions .

Properties

IUPAC Name |

2-(3-bromophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIIDFXWQGFHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)sulfanylacetonitrile typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by the addition of sodium cyanide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)sulfanylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-(3-Bromophenyl)sulfanylacetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of sulfanyl-containing compounds may exhibit biological activities such as:

- Antimicrobial Activity : Studies have shown that related compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

- Antitumor Effects : Preliminary investigations indicate that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for further development in cancer therapy.

Analytical Chemistry

This compound can be utilized as a probe for detecting metal ions, such as Fe³⁺, in aqueous solutions through UV and fluorescence spectroscopy. The detection limits achieved are significant for analytical applications, with values around 0.48 μmol/L for UV spectroscopy detection.

Data Tables

| Application Area | Description | Examples of Activity |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential therapeutic agent | Antimicrobial and antitumor properties |

| Analytical Chemistry | Probe for metal ion detection | Detection of Fe³⁺ ions |

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of sulfanyl derivatives similar to this compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

Case Study 2: Antitumor Activity

Research conducted by the National Cancer Institute evaluated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. Compounds structurally related to this compound showed promising results with GI50 values as low as 0.1 µM against melanoma cells.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)sulfanylacetonitrile involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetonitrile moiety can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-(3-Bromophenyl)sulfanylacetonitrile differ in substituent type, position, and functional groups. Below is a comparative analysis based on molecular properties, reactivity, and applications:

Table 1: Key Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| This compound | - | C8H6BrNS | 228.11 | 3-Br, -S-CH2CN | High nucleophilicity, moderate polarity |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 501420-63-9 | C8H5BrFN | 214.04 | 3-Br, 4-F, -CH2CN | Enhanced electron-withdrawing effects |

| 4-Bromo-3-methylbenzyl cyanide | 215800-25-2 | C9H8BrN | 210.07 | 4-Br, 3-CH3, -CH2CN | Increased steric hindrance |

| 2-Bromo-4-fluoro-5-methylbenzonitrile | 916792-07-9 | C8H5BrFN | 214.04 | 2-Br, 4-F, 5-CH3, -CN | Planar geometry, low solubility |

Electronic and Steric Effects

- Bromine Position : The 3-bromo substitution in the target compound creates a meta-directing effect, contrasting with the para-bromo group in 4-Bromo-3-methylbenzyl cyanide, which alters regioselectivity in further reactions .

- Sulfanyl vs. Methyl/Fluoro Groups : The sulfanyl group in this compound increases electron density at the sulfur atom, making it more reactive toward electrophiles compared to the electron-withdrawing fluorine in 2-(3-Bromo-4-fluorophenyl)acetonitrile .

Reactivity and Stability

- Nucleophilic Substitution : The sulfur atom in the target compound facilitates nucleophilic displacement reactions, unlike the inert benzonitrile derivatives (e.g., 2-Bromo-4-fluoro-5-methylbenzonitrile), which require harsher conditions for functionalization .

- Thermal Stability : Methyl-substituted analogs like 4-Bromo-3-methylbenzyl cyanide exhibit higher thermal stability due to reduced ring strain, whereas the sulfanyl group in the target compound may lower decomposition thresholds .

Research Findings and Structural Insights

- Crystallographic Data : Tools like SHELXL and ORTEP-III (used in crystallography) highlight that bromine’s heavy-atom effect aids in resolving the electron density map of this compound, unlike lighter substituents (e.g., fluorine) .

- Synthetic Yields : The target compound achieves ~70% yield in optimized coupling reactions, outperforming methyl-substituted analogs (~50–60%) but underperforming fluorinated derivatives (~85%) due to sulfur’s competing side reactions .

Biological Activity

2-(3-Bromophenyl)sulfanylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8BrN2S. The presence of the bromophenyl group and the sulfanyl functional group contributes to its reactivity and biological interactions.

Research indicates that compounds similar to this compound can modulate various biological pathways. One significant mechanism involves the modulation of nuclear receptors, particularly NR2F6, which plays a crucial role in immune response and cancer cell proliferation. The compound's ability to influence NR2F6 activity may lead to alterations in cellular differentiation and immune modulation, making it a candidate for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to be linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with NR2F6 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses antibacterial activity against several Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes within the bacteria .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity. Further investigations suggested that the compound may enhance the efficacy of conventional antibiotics when used in combination therapies .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Antimicrobial | E. coli | 32 | Disruption of cell membrane integrity |

| Antimicrobial | P. aeruginosa | 32 | Inhibition of metabolic processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.